![molecular formula C16H19NO4S2 B12292806 [6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate is a complex organic compound that features a thiophene ring and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These reactions involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Once the thiophene derivative is prepared, it is then reacted with a tetrahydronaphthalene derivative under conditions that facilitate the formation of the desired compound. This step may involve the use of catalysts and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve this.
化学反応の分析
Types of Reactions
[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or tetrahydronaphthalene moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or tetrahydronaphthalene moieties.
科学的研究の応用
[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
Rotigotine: A compound with a similar structure that is used as a medication for Parkinson’s disease.
Thiophene Derivatives: Various thiophene-based compounds that have applications in medicinal chemistry and material science.
Uniqueness
What sets [6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate apart is its unique combination of a thiophene ring and a tetrahydronaphthalene moiety. This structural feature may confer unique properties, such as specific binding affinities or reactivity patterns, that are not observed in other similar compounds.
特性
分子式 |
C16H19NO4S2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
[6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20) |
InChIキー |
YKUSENFEQSTMLO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


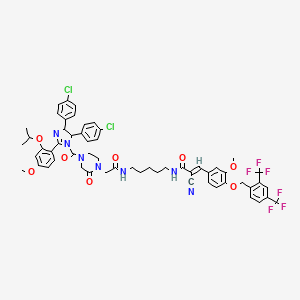
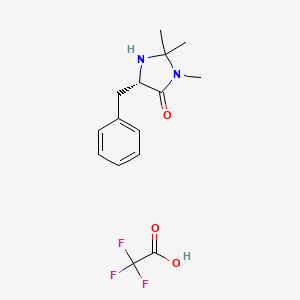
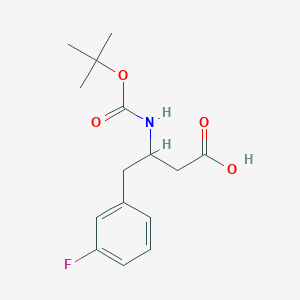

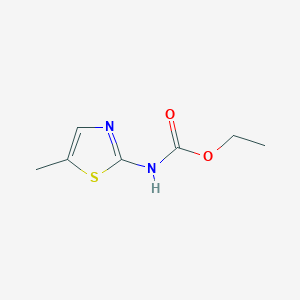
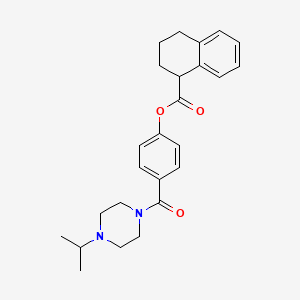
![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/no-structure.png)
![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)


![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
